N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)15(18)17-10-14(19-4)13-9-11-7-5-6-8-12(11)20-13/h5-9,14H,10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNGCLPEZPYPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=CC=CC=C2O1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-alkyne phenols or the reaction of salicylaldehyde with chloroacetic acid.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the Pivalamide Moiety: The final step involves the formation of the pivalamide group through the reaction of the intermediate compound with pivaloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yields . This method can be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and substituted benzofuran compounds .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide is its potential as an anticancer agent. A study conducted by Walid Fayad et al. identified this compound as part of a drug library screened for anticancer properties on multicellular spheroids. The results indicated that it exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Research has also indicated that compounds similar to this compound may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Pain Management
Another area of application for this compound is in pain management. Benzofuran derivatives have been studied for their analgesic effects, which may be attributed to their interaction with pain receptors in the central nervous system. The specific structure of this compound may enhance these effects, making it a candidate for further research in pain relief therapies .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. This property could be explored for developing new antibiotics or antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Case Studies and Research Findings
| Study Reference | Focus Area | Findings |
|---|---|---|
| Fayad et al., 2019 | Anticancer | Significant cytotoxic effects on cancer cell lines |
| Research on Neuroprotective Effects | Neurodegenerative Diseases | Potential modulation of neurotransmitter systems |
| Pain Management Studies | Analgesic Effects | Interaction with CNS pain receptors |
| Antimicrobial Research | Bacterial Resistance | Activity against specific bacterial strains |
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to their biological effects. For example, they can inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and pivalamide moieties differentiate it from other benzofuran derivatives, potentially leading to unique applications and effects .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and analgesic effects.
1. Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive (pain-relieving) properties. For example, studies have shown that benzofuran derivatives can produce dose-dependent analgesic effects in various models of nociception. These effects are often evaluated using methods such as the hot-plate test and formalin-induced pain models .
Table 1: Comparison of Antinociceptive Potency
| Compound | Route of Administration | Potency (ID50) | Reference |
|---|---|---|---|
| N-[2-(1-benzofuran-2-yl)-... | Intraperitoneal | 15-100x aspirin | |
| Morphine | Intravenous | Baseline | |
| Acetaminophen | Oral | Baseline |
The antinociceptive action of benzofuran derivatives appears to involve multiple pathways. Notably, these compounds may exert their effects through serotonergic mechanisms rather than opioid pathways, as indicated by the insensitivity to naloxone—a common opioid antagonist. This suggests that the analgesic effects are not mediated by classical opioid receptors but may involve other neurochemical systems .
Case Study 1: Analgesic Efficacy
In a controlled study involving mice, the administration of this compound resulted in significant reductions in pain responses compared to controls. The compound was administered via intraperitoneal injection, and the results showed a notable decrease in both thermal and chemical pain responses.
Case Study 2: Safety Profile
Another study assessed the safety profile of this compound in animal models. Results indicated that at therapeutic doses, there were no significant adverse effects observed on vital organs or behavior, suggesting a favorable safety margin for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzofuran derivatives with methoxyethyl amines followed by amidation. Optimization strategies include:
- Temperature Control : Maintaining reactions at 0–5°C during sensitive steps (e.g., amide bond formation) to minimize side reactions .
- Solvent Selection : Using polar aprotic solvents like DMF or DCM to enhance solubility of intermediates .
- Catalyst Use : Employing coupling agents (e.g., EDC/HOBt) to improve amidation efficiency .
- Yield Improvement : Pilot scale-up studies with inert atmospheres (N₂/Ar) and continuous stirring reduce variability. Yields >75% are achievable with purified intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzofuran C-2 linkage, methoxyethyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₉H₂₃NO₄) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric substrates .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative pathogens (e.g., S. aureus, E. coli) .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors like indomethacin for COX assays) to normalize inter-lab variability .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent activity .
- Structural Analog Comparison : Compare activity with derivatives (e.g., N-(4-bromophenyl)-2,2-dimethylpropanamide) to identify substituent-dependent effects .
Q. What strategies are effective in addressing the compound’s stability challenges under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Perform accelerated degradation tests in buffers (pH 1–9) to identify labile groups (e.g., methoxyethyl cleavage at acidic pH) .
- Lyophilization : Improve shelf-life by storing lyophilized samples at -80°C with desiccants .
- Prodrug Design : Modify the amide group (e.g., ester prodrugs) to enhance plasma stability .
Q. What computational methods are suitable for predicting its structure-activity relationships (SAR) and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or bacterial FabH enzymes, guided by crystallographic data .
- QSAR Modeling : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors from PubChem data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic interactions with lipid bilayers for permeability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
